molecular formula C15H10O5 B11851718 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one CAS No. 95382-88-0

2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11851718
CAS No.: 95382-88-0
M. Wt: 270.24 g/mol
InChI Key: GFGGJTOERXJSHT-UHFFFAOYSA-N
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Description

2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. The presence of hydroxyl groups in its structure contributes to its antioxidant properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with a suitable chromone derivative. One common method involves the use of a Wittig reaction, where 2,5-dihydroxybenzaldehyde reacts with (acetylmethylene)-triphenylphosphorane to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acetylated derivatives.

Scientific Research Applications

2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to its chromone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a compound of significant interest in scientific research.

Properties

CAS No.

95382-88-0

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

2-(2,5-dihydroxyphenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C15H10O5/c16-8-5-6-11(17)10(7-8)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H

InChI Key

GFGGJTOERXJSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C=CC(=C3)O)O)O

Origin of Product

United States

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